[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate
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Overview
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate is a synthetic organic compound that features both a cyanocyclohexyl group and a cyanophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate typically involves multiple steps:
Formation of the Cyanocyclohexyl Group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.
Formation of the Cyanophenoxy Group: This involves the reaction of phenol with cyanogen chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the cyanocyclohexylamine derivative with the cyanophenoxyacetate derivative under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclohexyl group.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyanocyclohexyl group.
Reduction: Amino derivatives from the reduction of nitrile groups.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Bioconjugation: The compound can be used to link biomolecules for various applications in biotechnology.
Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals.
Industry
Coatings: Used in the formulation of advanced coatings with specific properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate would depend on its specific application. For instance, in drug development, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-methoxyphenoxy)acetate
- [2-(Cyclohexylamino)-2-oxoethyl] 2-(4-chlorophenoxy)acetate
Uniqueness
The presence of both cyanocyclohexyl and cyanophenoxy groups in [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate makes it unique compared to similar compounds. These functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-cyanophenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c19-10-14-4-6-15(7-5-14)24-12-17(23)25-11-16(22)21-18(13-20)8-2-1-3-9-18/h4-7H,1-3,8-9,11-12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPLIXCXUHXHRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)COC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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